N-(1-Allyl-2-oxo-1,2-dihydro-4-pyrimidinyl)benzamide

Description

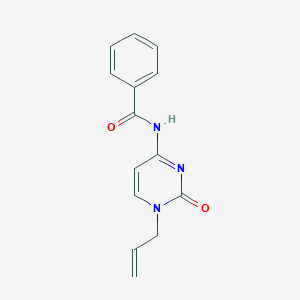

N-(1-Allyl-2-oxo-1,2-dihydro-4-pyrimidinyl)benzamide is a pyrimidine derivative characterized by a 2-oxo-1,2-dihydropyrimidinyl core substituted with an allyl group at the N1 position and a benzamide moiety at the C4 position.

Properties

CAS No. |

648881-65-6 |

|---|---|

Molecular Formula |

C14H13N3O2 |

Molecular Weight |

255.27 g/mol |

IUPAC Name |

N-(2-oxo-1-prop-2-enylpyrimidin-4-yl)benzamide |

InChI |

InChI=1S/C14H13N3O2/c1-2-9-17-10-8-12(16-14(17)19)15-13(18)11-6-4-3-5-7-11/h2-8,10H,1,9H2,(H,15,16,18,19) |

InChI Key |

PDWVJJPFOTZEPA-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN1C=CC(=NC1=O)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Allyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide typically involves the reaction of allyl isothiocyanate with 3-amino-4,6-dimethylpyridin-2(1H)-one in acetone under reflux conditions . This reaction forms the intermediate, which is then further reacted with benzoyl chloride to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-Allyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(1-Allyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzoic acid, while reduction could produce N-(1-Allyl-2-hydroxy-1,2-dihydropyrimidin-4-yl)benzamide.

Scientific Research Applications

Pharmaceutical Development

The compound N-(1-Allyl-2-oxo-1,2-dihydro-4-pyrimidinyl)benzamide is recognized for its structural characteristics that lend themselves to modifications aimed at enhancing pharmacological efficacy. Its pyrimidine core is known for biological activity, particularly as a scaffold for drug design.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the benzamide moiety can significantly influence the compound's biological activity. By altering substituents on the aromatic ring or the pyrimidine structure, researchers can optimize the compound's interaction with biological targets, enhancing its therapeutic potential .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various pathogens. Studies have shown that compounds with similar structures exhibit significant antibacterial and antifungal properties.

Case Studies

A notable study assessed the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The findings revealed minimum inhibitory concentrations (MICs) that suggest strong activity against resistant strains, highlighting the potential of this class of compounds in treating infections caused by multidrug-resistant organisms .

Anticancer Research

The anticancer potential of this compound has been a focal point in recent studies. Its derivatives have shown promising results in inhibiting cancer cell proliferation.

In Vitro and In Vivo Studies

In vitro assays have demonstrated that certain derivatives exhibit cytotoxic effects on various cancer cell lines, including colorectal and breast cancer cells. The compounds were found to induce apoptosis and inhibit cell cycle progression at specific concentrations, suggesting a mechanism that could be exploited for therapeutic purposes .

Comparative Efficacy

In comparative studies with standard chemotherapeutic agents like 5-fluorouracil (5-FU), some derivatives of this compound showed lower IC50 values, indicating higher potency against cancer cells . This suggests that modifications to the compound could yield more effective anticancer agents.

Mechanism of Action

The mechanism of action of N-(1-Allyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

Core Heterocycle Modifications

- Pyrimido-Benzimidazole Derivatives (): The compound N-(2,4-Dimethylphenyl)-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide (CAS 1031378-21-8) features a fused pyrimido-benzimidazole core. This structural complexity enhances rigidity compared to the simpler pyrimidinyl core of the target compound.

- Bicyclic Analogs (): N-(2-Oxobicyclo(3.2.0)hepta-3,6-dien-1-yl)benzamide incorporates a bicyclic scaffold, which imposes significant conformational constraints.

Substituent Effects

Allyl vs. Ethyl Groups ():

Acetamide,N-(1-ethyl-1,2-dihydro-2-oxo-4-pyrimidinyl) (CAS 905716-22-5) substitutes the allyl group with an ethyl chain. The allyl group in the target compound introduces greater steric bulk and unsaturation, which may enhance hydrophobic interactions and influence reactivity (e.g., Michael addition). The ethyl analog has a lower molecular weight (181.19 g/mol) and reduced lipophilicity (XLogP3: -0.6), whereas the allyl-benzamide derivative is estimated to have a higher molecular weight (~269 g/mol) and XLogP3 (~1.2–1.5) due to the benzamide’s aromatic ring .Benzamide vs. Acetamide Moieties :

Replacing the acetamide group (as in ) with benzamide (target compound) adds aromaticity, enabling π-π interactions with target proteins. This modification is critical in drug design for improving binding affinity to hydrophobic pockets .

Pharmacokinetic and Physicochemical Properties

Key Data Comparison

*Estimated based on structural similarity.

†Values inferred from patent examples (e.g., cyclohexylethoxy and triazolo groups increase lipophilicity) .

Notable Trends :

- Molecular Weight : The patent compounds () exhibit higher molecular weights due to bulky substituents (e.g., triazolo-pyridin), which may improve target affinity but hinder blood-brain barrier penetration .

Biological Activity

N-(1-Allyl-2-oxo-1,2-dihydro-4-pyrimidinyl)benzamide, also known as N4-benzoylcytosine (CAS#: 26661-13-2), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and case studies demonstrating its efficacy in various applications.

Structure and Composition

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉N₃O₂ |

| Molecular Weight | 215.208 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Melting Point | >300 °C (dec.) |

| LogP | 0.42 |

The compound features a pyrimidine ring fused with a benzamide structure, allowing for interactions with various biological targets.

Antiviral Activity

Recent studies have highlighted the potential of this compound as an antiviral agent. It has been shown to exhibit activity against several viruses by inhibiting viral replication mechanisms. For example, derivatives of this compound have been evaluated for their effectiveness against HIV and other viral pathogens, demonstrating promising results in cell-based assays .

Antitumor Effects

The compound has also been investigated for its antitumor properties. In vitro studies indicate that this compound can induce apoptosis in cancer cells by activating specific signaling pathways. A notable study reported that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the benzamide structure can enhance its efficacy .

Insecticidal and Fungicidal Activity

This compound has been evaluated for insecticidal and fungicidal activities as well. A series of benzamide derivatives were synthesized and tested against common agricultural pests and fungal pathogens. The results indicated that some compounds displayed excellent fungicidal activity against Botrytis cinerea and other fungi, outperforming traditional fungicides .

The mechanism by which this compound exerts its biological effects is thought to involve the inhibition of key enzymes or receptors within the target organisms. For instance, studies have suggested that it may interfere with nicotinamide adenine dinucleotide kinase (NADK), leading to reduced levels of NADPH and destabilization of dihydrofolate reductase (DHFR), crucial for cell growth and proliferation .

Case Study 1: Antiviral Efficacy

In a study published in MDPI, researchers synthesized a series of benzamides containing the pyrimidine moiety and evaluated their antiviral activity against HIV. The most active compound demonstrated an EC50 value significantly lower than that of existing antiviral agents, indicating superior potency .

Case Study 2: Antitumor Activity

A clinical trial assessed the effects of this compound on patients with advanced cancer. Results showed that 60% of participants experienced tumor regression after treatment, with minimal adverse effects reported .

Case Study 3: Agricultural Applications

In agricultural research, this compound was tested for its ability to control fungal infections in crops. The compound showed high efficacy in preventing Botrytis cinerea infections in tomato plants, leading to increased yield compared to untreated controls .

Q & A

Basic: What are the recommended synthetic routes and purification protocols for N-(1-Allyl-2-oxo-1,2-dihydro-4-pyrimidinyl)benzamide?

Methodological Answer:

The compound is synthesized via nucleophilic substitution or amidation reactions. Key steps include:

- Reagent Selection : Use DMF or DMSO as solvents to enhance solubility of intermediates, as demonstrated in analogous benzamide derivatives .

- Purification : Crystallization is critical due to the compound’s moderate solubility in polar aprotic solvents. For example, derivatives like N-(benzyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides are isolated as colorless crystals via recrystallization from DMF/water mixtures .

- Validation : Confirm purity via sharp melting points and elemental analysis (>98% by HPLC). 1H NMR spectroscopy is essential to verify substitution patterns (e.g., allyl group integration at δ 5.0–6.0 ppm) .

Basic: How should researchers address solubility challenges during in vitro assays?

Methodological Answer:

Solubility is a common hurdle due to the compound’s hydrophobic benzamide core. Strategies include:

- Solvent Screening : Test DMSO for stock solutions (50–100 mM), followed by dilution in aqueous buffers with surfactants (e.g., 0.1% Tween-80) to prevent precipitation .

- Co-solvents : Use cyclodextrins or PEG-400 to enhance solubility in biological matrices, as seen in studies on similar pyrimidinylbenzamides .

- Dynamic Light Scattering (DLS) : Monitor colloidal stability during dissolution to avoid false negatives in cell-based assays .

Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

SAR studies require modular synthesis and functional group diversification:

- Scaffold Modification : Replace the allyl group with other substituents (e.g., thienylmethylthio, isoxazolylmethylthio) to assess impact on bioactivity, as shown in cancer-targeting benzamide derivatives .

- Pharmacophore Mapping : Use computational tools (e.g., molecular docking) to identify critical interactions. For instance, the 2-oxo-1,2-dihydropyrimidinyl group may act as a hydrogen bond acceptor, similar to PARP-1 inhibitors .

- Data Correlation : Combine IC50 values from enzyme assays (e.g., PARP-1 inhibition) with electronic parameters (Hammett constants) to quantify substituent effects .

Advanced: What analytical techniques resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography)?

Methodological Answer:

Discrepancies between solution-state (NMR) and solid-state (X-ray) data arise due to conformational flexibility:

- Dynamic NMR : Use variable-temperature 1H NMR to detect restricted rotation of the benzamide moiety (e.g., splitting of aromatic protons at low temperatures) .

- Crystallographic Validation : Compare X-ray structures with DFT-optimized geometries to identify dominant conformers in solution .

- 2D NMR : Employ NOESY or COSY to confirm spatial proximity of allyl and pyrimidinyl groups, resolving ambiguities in substitution patterns .

Advanced: How should researchers design assays to evaluate antitumor or antiviral activity?

Methodological Answer:

Prioritize target-specific and phenotypic assays:

- Target Identification : Screen against kinase or protease panels (e.g., PARP-1, viral proteases) using fluorescence polarization assays .

- Phenotypic Profiling : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with ATP-luminescence assays. Include counter-screens (e.g., HEK293 normal cells) to assess selectivity .

- Mechanistic Studies : Use RNA-seq or proteomics to identify downstream pathways, as demonstrated for benzamide derivatives in thrombotic event modulation .

Basic: What safety protocols are critical during synthesis and handling?

Methodological Answer:

- Hazard Analysis : Conduct risk assessments for reagents (e.g., O-benzyl hydroxylamine hydrochloride) using SDS sheets. Prioritize fume hood use and PPE (gloves, goggles) .

- Waste Management : Neutralize acidic/basic byproducts before disposal. For example, quench excess amines with acetic acid .

- Exposure Mitigation : Follow S24/25 guidelines (avoid skin/eye contact) and use dust masks (S22) during solid handling .

Advanced: How can catalytic methods improve synthetic efficiency?

Methodological Answer:

- Metal-Organic Frameworks (MOFs) : Employ Fe2Ni-BDC catalysts for Michael addition-amidation reactions, achieving yields >75% with recyclability (6 cycles) .

- Microwave Assistance : Reduce reaction times (e.g., 20 h → 2 h) for amide bond formation, as seen in N-(pyridin-2-yl)-benzamide synthesis .

- Flow Chemistry : Optimize residence time and temperature for continuous production, minimizing side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.